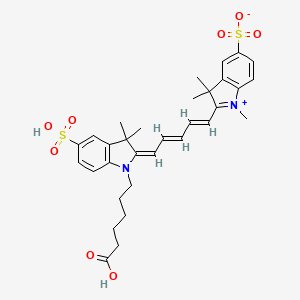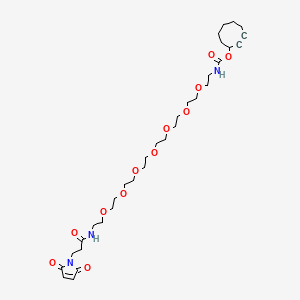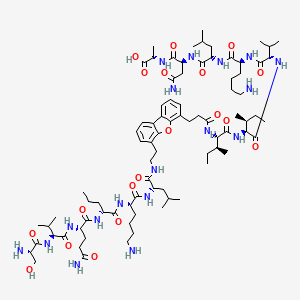
Hancinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hancinone is a natural product primarily found in the seeds of plants belonging to the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The chemical formula of this compound is C23H28O6, and it has a molecular weight of 400.46. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hancinone is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:
Solvent Extraction: The seeds are subjected to solvent extraction using ethanol or dimethyl sulfoxide.
Separation and Purification: The extract is then separated and purified through techniques such as column chromatography.
Crystallization: The purified extract is crystallized to obtain this compound in its crystalline form.
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial production methods may involve optimizing the extraction and purification processes to increase yield and purity. This can include the use of advanced chromatographic techniques and solvent systems tailored for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Hancinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Hancinone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studying lignanoid chemistry and its derivatives.
Biology: It is studied for its biological activities, including its effects on cell signaling pathways and gene expression.
Medicine: this compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.
Mécanisme D'action
Hancinone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor Activity: this compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and NF-κB.
Comparaison Avec Des Composés Similaires
Hancinone is unique among lignanoids due to its specific chemical structure and biological activities. Similar compounds include:
- Lancifolin C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A and B
- Fargesone A and B
- Kadsurenone
- Piperenone
- Mirandin B
- Burchellin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique combination of antioxidant, anti-inflammatory, and anti-tumor properties distinguishes it from these related compounds .
Propriétés
Formule moléculaire |
C20H20O5 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(2S,3R,3aS)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20+/m1/s1 |
Clé InChI |
GGRIWHJBFXFKGS-CFGAKRJMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


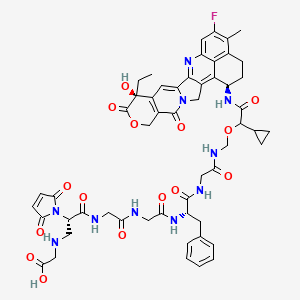
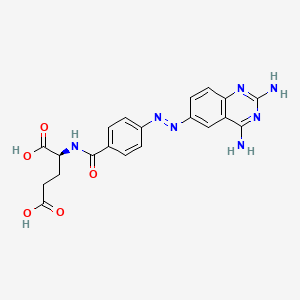
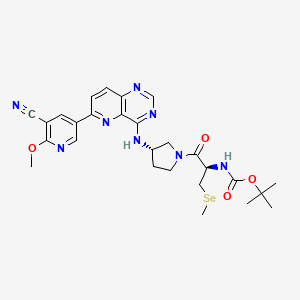
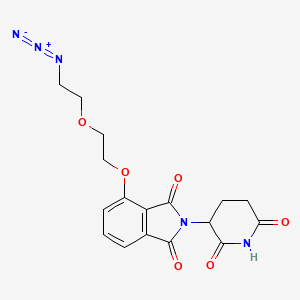

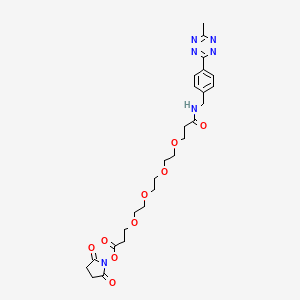

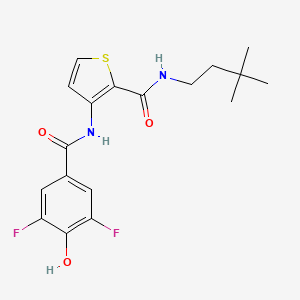

![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
